Product packaging for 4-P-Pdot(Cat. No.:CAS No. 620170-78-7)

4-P-Pdot

Katalognummer: B1662574
CAS-Nummer: 620170-78-7
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: RCYLUNPFECYGDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context and Discovery of 4-P-PDOT in Pharmacology

The story of this compound is intrinsically linked to the study of melatonin (B1676174), a hormone primarily known for its role in regulating circadian rhythms. Scientists long suspected that melatonin exerted its effects through specific receptors, but the existence of subtypes with distinct functions complicated research. This necessitated the development of pharmacological tools that could selectively target these receptor subtypes.

This compound, with the full chemical name cis-4-Phenyl-2-propionamidotetralin , emerged from this need. nih.govtocris.com Also known by its synonym, AH 024, its synthesis marked a significant step forward in melatonin research. nih.govmedchemexpress.com An improved, efficient, and diastereoselective method for its gram-scale synthesis was later developed, involving the conversion of 4-phenyl-2-tetralone to an enamide followed by a diastereoselective reduction. nih.gov This breakthrough in synthesis made this compound more accessible for widespread research. The development of a tritium-labelled version of this compound further enhanced its utility in pharmacological studies. researchgate.net

Significance of this compound in Medicinal Chemistry and Neuropharmacology

The primary significance of this compound lies in its high selectivity as an antagonist for the MT2 melatonin receptor subtype over the MT1 subtype. tocris.commedchemexpress.comabmole.com This selectivity, reported to be over 300-fold, allows researchers to dissect the specific physiological roles of the MT2 receptor, distinguishing them from those mediated by the MT1 receptor. tocris.commedchemexpress.comabmole.com

In medicinal chemistry, this compound serves as a crucial pharmacological tool for characterizing the activity of novel compounds at melatonin receptors. Its use in competitive binding assays helps determine the affinity and selectivity of new chemical entities for the MT2 receptor.

In neuropharmacology, this compound has been instrumental in elucidating the diverse functions of MT2 receptors in the central nervous system. Studies have utilized this compound to demonstrate the role of MT2 receptors in mediating melatonin's effects on the circadian clock. For instance, it has been shown to block melatonin-induced phase advances in the suprachiasmatic nucleus (SCN), the body's master clock. illinois.edu

Furthermore, research using this compound has shed light on the involvement of MT2 receptors in other neurological processes. It has been used to show that melatonin's antioxidant effects, including the modulation of pathways involving ERK and Nrf2, are mediated through the MT2 receptor. medchemexpress.comtargetmol.comabcam.com In vivo studies in mice have demonstrated that this compound can counteract these melatonin-mediated antioxidant effects. medchemexpress.comtargetmol.com

The compound's utility extends to investigating the role of MT2 receptors in hormone secretion. Studies have employed this compound to explore the influence of melatonin on the release of hormones like vasopressin and adrenocorticotropic hormone (ACTH). nih.gov

Current Research Landscape and Future Directions for this compound Studies

The current research landscape continues to see the widespread use of this compound as a selective MT2 antagonist in a variety of preclinical studies. It remains a gold-standard tool for investigating the physiological and pathophysiological roles of MT2 receptors in diverse areas such as:

Oncology: Studies have used this compound to investigate the role of melatonin receptors in cancer cell proliferation. For example, one study found that while the non-selective antagonist luzindole (B1675525) could diminish the inhibitory effect of melatonin on murine Colon 38 cancer growth, this compound did not, suggesting that MT2 receptors may not be indispensable for this particular oncostatic action of melatonin. researchgate.netnih.gov

Reproductive Physiology: Research has utilized this compound to understand the influence of melatonin on bovine granulosa cells, with findings indicating that the antagonist can block the effects of melatonin on apoptosis and the cell cycle in a concentration-dependent manner. peerj.comnih.gov

Neurodegenerative Diseases: Given the role of MT2 receptors in antioxidant pathways, this compound is a valuable tool for exploring the therapeutic potential of targeting this receptor in neurodegenerative conditions where oxidative stress is a key factor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO B1662574 4-P-Pdot CAS No. 620170-78-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYLUNPFECYGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134865-74-0
Record name 4-P-PDOT
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134865-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 134865-74-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Chemical Characterization of 4 P Pdot

Synthetic Methodologies for 4-P-PDOT

Recent advancements in synthetic methodologies for this compound have focused on improving efficiency, yield, and stereochemical purity.

A novel, efficient, and diastereoselective procedure has been developed for the gram-scale synthesis of cis-4-P-PDOT. This synthetic strategy primarily involves the conversion of 4-phenyl-2-tetralone to an enamide intermediate, followed by a diastereoselective reduction step. nih.govwikipedia.org

A highly efficient route for cis-4-P-PDOT synthesis typically proceeds in three key steps: enamide formation, diastereoselective reduction, and subsequent purification.

Step 1: Enamide Formation The process begins with the reaction of 4-phenyl-2-tetralone with propionamide. This condensation is often catalyzed by p-toluenesulfonic acid (PTSA) and carried out under reflux conditions in toluene, with continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion. Alternatively, the enamide intermediate can be formed by treating 4-phenyl-2-tetralone with propionyl chloride and ammonium (B1175870) acetate (B1210297) in acetic acid.

Step 2: Diastereoselective Reduction Following enamide formation, the crucial diastereoselective reduction is performed. Two primary methods have been reported:

Catalytic Hydrogenation : This method employs 10% palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere (1 atm) in ethanol (B145695) at room temperature, typically over 24 hours. This approach yields cis-4-P-PDOT with a high diastereomeric excess (d.e.) of >95%.

Hydride Reduction : An alternative involves the use of triethylsilane (TES) in combination with trifluoroacetic acid (TFA) as a solvent, conducted at -10°C for approximately 10 minutes. This method can achieve a high yield of 91% with an 81:19 cis:trans selectivity ratio.

Step 3: Purification The final cis-4-P-PDOT product obtained from these reduction methods is typically purified via recrystallization, often from an ethanol/water mixture or acetone/n-hexane, to achieve high purity, often exceeding 99%.

Table 1: Key Conditions and Outcomes for Diastereoselective Synthesis of cis-4-P-PDOT

StepReactants/ReagentsCatalyst/ConditionsProduct/OutcomeYield/Selectivity
Enamide Formation4-Phenyl-2-tetralone, Propionamidep-Toluenesulfonic acid (PTSA), Toluene, Reflux, Dean-StarkEnamide intermediateN/A
4-Phenyl-2-tetralone, Propionyl chloride, Ammonium acetateAcetic acid, Reflux, 12 hoursEnamide intermediate85–90%
Diastereoselective Reduction (Method 1)Enamide intermediate, H₂10% Pd/C, Ethanol, Room temperature, 24 hourscis-4-P-PDOT70–75%, >95% d.e.
Diastereoselective Reduction (Method 2)Enamide intermediate, Triethylsilane (TES)Trifluoroacetic acid (TFA), -10°C, 10 minutescis-4-P-PDOT91%, 81:19 cis:trans
PurificationCrude cis-4-P-PDOTRecrystallization (Ethanol/Water or Acetone/n-hexane)Pure cis-4-P-PDOT>99% purity

An efficient and practical approach has been developed for the synthesis of all four stereoisomers of this compound, each in enantiomerically pure form with enantiomeric excess (ee) greater than 99.9%. nih.gov This comprehensive strategy involves an optical resolution procedure of the key precursor, (±)-4-phenyl-2-tetralone. nih.gov

The resolution is achieved using (S)-mandelamide as a resolving agent, which facilitates the formation of four distinct dihydronaphthalene-spiro-oxazolidin-4-one diastereomers. nih.gov Through a combination of NMR experimental observations and geometric calculations, unambiguous configuration assignments for all stereocenters of these spiro stereoisomers were determined.

Subsequent cleavage of each isolated single spiro diastereomer under acidic conditions yields enantiopure (R)- or (S)-4-phenyl-2-tetralone. These enantiopure tetralone intermediates are then converted into the desired enantiopure cis- or trans-4-P-PDOT stereoisomers using stereoselective reactions. This methodology allows for the precise control of stereochemistry, which is vital for studying the individual pharmacological properties of each isomer.

For radiochemical studies, tritium-labelled this compound (4P-PDOT) has been successfully prepared with high specific activity and radiochemical purity. The introduction of tritium (B154650) (³H) into the molecule is achieved through catalytic hydrogenation of a unique vinyl bromo precursor. This method allows for the creation of a radiolabeled compound essential for receptor binding assays and other mechanistic investigations in biological systems.

Mechanistic Investigations of this compound Synthesis

Understanding the underlying mechanisms of chemical reactions is crucial for optimizing synthetic pathways and predicting outcomes.

Mechanistic investigations into the reduction step of this compound synthesis have been conducted using deuterated reagents. nih.govwikipedia.org By employing deuterium (B1214612) gas (D₂) instead of hydrogen gas (H₂) in the catalytic hydrogenation, researchers were able to elucidate the stereochemical course of the reduction. Nuclear Magnetic Resonance (NMR) analysis of the resulting deuterated product revealed that the hydrogenation process occurs exclusively from the less hindered face of the enamide intermediate. This finding is consistent with the observed cis-selectivity of the reaction and highlights the significant role of steric effects in directing the stereochemical outcome of the reduction.

Furthermore, the reduction of the enamide intermediate using triethylsilane-d (Et₃SiD) in place of triethylsilane (Et₃SiH) also led to a high conversion to deuterium-labeled this compound (d1-cis-1a). This experimental evidence further supports the proposed mechanism of hydride transfer during the reduction, providing insights into the precise pathway of hydrogen addition.

Pharmacological and Receptor Interaction Studies of 4 P Pdot

4-P-PDOT as a Melatonin (B1676174) Receptor Antagonist

This compound functions primarily as a melatonin receptor antagonist, with a notable preference for the MT2 receptor. It is considered a gold standard in pharmacological research on melatonin receptors alongside luzindole (B1675525) peerj.com.

This compound exhibits substantial selectivity for the MT2 melatonin receptor over the MT1 subtype. Various studies have reported its selectivity to range from approximately 60-fold to over 300-fold, with some reports indicating even higher selectivity. For instance, this compound has been shown to be >300-fold selective for MT2 compared to MT1 medchemexpress.comtocris.comsigmaaldrich.comabmole.com001chemical.com. Other research indicates a 1,300-fold higher affinity for MT2 than MT1 peerj.com, and a range of 300- to 1,500-fold selectivity nih.gov. In specific comparative experiments using NIH3T3 cells stably transfected with human MT1 and MT2 receptors, this compound demonstrated a very high selectivity of approximately 22,000-fold for the MT2 receptor sssup.it. Conversely, some studies report a 60-fold selectivity for MT2 over MT1 caymanchem.comnih.gov. In mouse models, this compound has shown approximately 100-times higher affinity for MT2, though another study in mouse HEK293 cells found a 22-fold higher affinity for MT2 nih.gov.

The affinity of this compound varies between the MT1 and MT2 melatonin receptor subtypes, reflecting its selectivity. Key affinity values (pKi or Ki) reported in the literature are summarized in Table 1.

Table 1: Affinities of this compound for Melatonin Receptor Subtypes

Receptor SubtypeAffinity (pKi or Ki)Reference
MT2pKi = 8.8 frontiersin.org
MT2pKi = 8.37 caymanchem.com
MT2pKi = 8.97 nih.gov
MT2Ki = 0.46 nM abcam.com
MT1pKi = 6.3 sssup.it
MT1pKi = 6.98 sssup.it
MT1pKi = 6.85 nih.gov
MT1Ki = 56 nM abcam.com

These values consistently demonstrate a significantly higher affinity of this compound for the MT2 receptor compared to the MT1 receptor.

This compound acts as a selective MT2 antagonist that can competitively block the MT2 receptor peerj.com. It is recognized as a competitive melatonin receptor antagonist nih.govsigmaaldrich.cnrndsystems.com. At concentrations of 300 nM or more, this compound can competitively block MT1 melatonin receptors and act as an inverse agonist in systems with constitutively active MT1 receptors nih.govguidetopharmacology.org.

While primarily known as an antagonist, this compound exhibits agonist properties in specific cellular contexts. In Chinese Hamster Ovary (CHO) cells expressing the human MT2 receptor (CHO-MT2 cells), this compound functions as an agonist. It produces a concentration-dependent inhibition of forskolin-stimulated cyclic AMP accumulation medchemexpress.comabmole.com001chemical.comnih.govtargetmol.com. The pEC50 value for this agonist effect has been reported as 8.72 with an intrinsic activity of 0.86 medchemexpress.comabmole.com001chemical.comtargetmol.com, or 8.7 with an intrinsic activity of 0.87 nih.gov. In contrast, in CHO-mt1 cells, this compound at concentrations up to 10 µM has no effect on forskolin-stimulated cyclic AMP levels, either alone or in the presence of melatonin medchemexpress.comabmole.com001chemical.comnih.govtargetmol.com. Some studies have also characterized this compound as a partial agonist at both MT1 and MT2 receptors, inhibiting cAMP production with varying efficacy (approximately 50% for MT1 and 90% for MT2 relative to melatonin) nih.gov.

Table 2: Agonist Effects of this compound in CHO-MT2 Cells

Cell LineEffect on Forskolin-Stimulated cAMPpEC50Intrinsic ActivityReference
CHO-MT2Concentration-dependent inhibition8.720.86 medchemexpress.comabmole.com001chemical.comtargetmol.com
CHO-MT2Concentration-dependent inhibition8.70.87 nih.gov
CHO-MT1No effectN/AN/A medchemexpress.comabmole.com001chemical.comnih.govtargetmol.com

Role of this compound in Modulating Melatonin-Mediated Biological Processes

This compound is a valuable tool for investigating melatonin's physiological effects by selectively blocking its receptor actions.

This compound has been utilized in studies exploring the regulation of granulosa cell functions by melatonin. Research indicates that this compound can mediate melatonin's effect on steroid synthesis and related gene expression, depending partly on MT1 and MT2 receptors peerj.com. Specifically, 10−9 M this compound, when combined with melatonin, has been shown to significantly decrease estradiol (B170435) levels and increase CYP19A1 expression peerj.com. Furthermore, at the same concentration, this compound significantly inhibited progesterone (B1679170) secretion, decreased StAR expression, and increased CYP11A1 transcription by blocking melatonin's effects, suggesting melatonin's mediation of progesterone secretion and related gene expression through MT1 and MT2 receptors peerj.com.

Table 3: Effects of this compound on Granulosa Cell Parameters (in combination with melatonin)

ParameterEffect with 10⁻⁹ M this compound + MelatoninReference
Estradiol secretionSignificantly decreased peerj.com
CYP19A1 expressionIncreased peerj.com
Progesterone secretionSignificantly inhibited peerj.com
StAR expressionDecreased peerj.com
CYP11A1 transcriptionIncreased peerj.com

Investigations of this compound in Neurological and Psychiatric Contexts

Effects on Memory Function in Animal Models

Research in animal models has elucidated the role of this compound in memory function, particularly in contexts involving melatonin. Studies have shown that this compound treatment can significantly reverse memory dysfunction observed in melatonin-treated klotho mutant mice. medchemexpress.commedchemexpress.com This reversal is attributed to this compound's ability to counteract melatonin-mediated attenuation of several key molecular pathways in the hippocampi of these mice. These pathways include decreases in phospho-ERK expression, Nrf2 nuclear translocation, Nrf2 DNA-binding activity, and GCL mRNA expression. medchemexpress.com These findings suggest a crucial interplay between melatonin signaling, oxidative stress, and cognitive processes, where this compound acts to modulate these effects. Melatonin itself has been widely reported to ameliorate memory impairment in various animal models. researchgate.net

Role in Pain Modulation and Analgesia

This compound plays a critical role in understanding pain modulation and analgesia, primarily through its selective antagonism of the MT2 melatonin receptor. Melatonin is known to exert antinociceptive and antiallodynic effects, which are often mediated through its MT1 and MT2 melatonergic receptors. nih.govresearchgate.net

The involvement of MT2 receptors in pain modulation has been demonstrated using this compound. In various neuropathic pain models, the analgesic effects of melatonin are prevented by the administration of this compound, strongly suggesting that these effects are mediated by the MT2 receptor. uniurb.it For instance, in a rat model of post-herpetic neuralgia (PHN), melatonin's analgesic effects were significantly reversed by this compound. e-century.usresearchgate.net Furthermore, melatonin was found to increase the expression of both δ-opioid receptors and MT2 receptors in the spinal cord, hypothalamus, and hippocampus of PHN rats, and this effect was counteracted by this compound. e-century.usresearchgate.net

Beyond melatonin's direct effects, this compound has also been shown to block the antiallodynic effects of other compounds, such as UCM765 and UCM924, in pain models, further solidifying the role of MT2 receptors in mediating these analgesic responses. uniurb.it

Table 1: Effect of this compound on Analgesic Responses in Animal Models

Pain Model / ConditionCompound AdministeredEffect of CompoundReversal by this compoundImplicated Receptor(s)Reference
Neuropathic Pain (Rats)MelatoninAnalgesicYesMT2 uniurb.it
Post-Herpetic Neuralgia (Rats)MelatoninAnalgesicYesMT2, δ-opioid e-century.usresearchgate.net
Pain ModelsUCM765, UCM924AntiallodynicYesMT2 uniurb.it

Interactions with Dopamine (B1211576) Levels in Retinal Development

The interaction of this compound with dopamine levels in retinal development has been a subject of investigation, particularly in the context of melatonin's influence. In developing chick retinas, the potency of melatonin receptor antagonists, including this compound, was observed to be dependent on the developmental stage when tested against melatonin's inhibitory effects on endogenous dopamine accumulation. biologists.com

However, specific studies indicate a nuanced role for this compound in modulating dopamine levels in the retina. For example, 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is known to increase endogenous dopamine levels in the retina. This effect was inhibited by the non-selective antagonist luzindole but notably, it was not inhibited by this compound. researchgate.netnih.gov This suggests that the increase in dopamine levels induced by 5-MCA-NAT does not appear to be mediated through melatonin membrane receptors, including the MT2 receptor. researchgate.net Furthermore, this compound did not show an inhibitory effect on endogenous dopamine accumulation in control retinas or in retinas treated with 5-MCA-NAT, implying that MT2 receptors may not be directly involved in these specific dopamine-related processes. researchgate.net While the presynaptic melatonin receptor that modulates dopamine release in the retina exhibits MT2 receptor pharmacology, the direct antagonistic action of this compound on 5-MCA-NAT-induced dopamine increases was not observed. sigmaaldrich.cn

Comparative Studies with Other Melatonin Receptor Modulators

Comparison with Luzindole (Nonselective MT1 and MT2 Antagonist)

This compound and Luzindole are both crucial tools in the study of melatonin receptors, but they differ significantly in their selectivity profiles. This compound is characterized as a highly selective MT2 melatonin receptor antagonist, demonstrating a selectivity of over 300-fold for the MT2 subtype compared to MT1. tocris.com Some reports even indicate a 1,300-fold higher affinity for MT2 than MT1 peerj.com, and in human recombinant receptors, a selectivity of approximately 22,000-fold for MT2 over MT1 has been observed. sssup.it

In contrast, Luzindole acts as a nonselective antagonist for both MT1 and MT2 receptors. peerj.comsmin95.comjpp.krakow.pl Its affinity is approximately 11- to 25-fold greater for the MT2 receptor than for the MT1 receptor. peerj.comwikipedia.org Despite their differing selectivities, both compounds are considered "gold standards" in pharmacological research concerning melatonin receptors. peerj.com

Functionally, Luzindole competitively blocks both MT1 and MT2 receptors, whereas this compound specifically targets and blocks the MT2 receptor. peerj.com This distinction is evident in various studies. For instance, in certain contexts, Luzindole effectively antagonized melatonin's inhibitory effects, while this compound did not, suggesting the involvement of the MT1 receptor in those specific actions. jpp.krakow.pl In studies investigating body temperature modulation, both this compound and Luzindole were found to block the melatonin-induced reduction in body temperature during the light phase, indicating that the simultaneous activation of both MT1 and MT2 receptors is necessary for this particular effect. smin95.com Furthermore, at higher concentrations (100 nM and above), both Luzindole and this compound can function as inverse agonists at MT1 and MT2 receptors, exhibiting constitutive activity in recombinant systems. nih.gov

Table 2: Comparative Receptor Selectivity of this compound and Luzindole

CompoundPrimary ActionMT2 vs. MT1 Selectivity (Fold)Receptor Subtypes AntagonizedReference
This compoundSelective Antagonist>300 to ~22,000MT2 tocris.compeerj.comsssup.it
LuzindoleNonselective Antagonist11 to 25MT1, MT2 peerj.comwikipedia.org

Pharmacophore Models for MT1/MT2 Agonists and MT2-Selective Antagonists

Pharmacophore modeling plays a crucial role in understanding the structural requirements for compounds interacting with melatonin receptors. New derivatives of this compound have been synthesized and studied with the aim of integrating existing pharmacophore models for nonselective melatonin receptor agonists and MT2-selective antagonists. nih.govacs.org

Conformational analysis of 8-methoxy-4-P-PDOT has revealed that the (2S,4S)-cis isomer possesses an energetically favored conformation. This conformation aligns with the requirements of a pharmacophore model previously established for nonselective melatonin receptor agonists. nih.govacs.org A significant development in this area is a new superposition model that incorporates features characteristic of MT2-selective antagonists. This model proposes that MT1/MT2 agonists and MT2 antagonists can share a similar spatial arrangement for their pharmacophoric elements. nih.govacs.org The validity of this model was supported by its accurate prediction of the eutomers of (±)-cis- and (±)-trans-4-P-PDOT, and further confirmed through the synthesis and testing of dihydronaphthalene derivatives. nih.govacs.org

These pharmacophore models have been instrumental in defining the specific structural requirements that confer MT2 subtype selectivity to antagonist compounds. For instance, they suggest that compounds possessing a substituent positioned "out-of-the-plane" of the aromatic planar indole (B1671886) ring exhibit very low affinity for the MT1 receptor. arkat-usa.org Additionally, homology modeling of MT1 and MT2 receptors has provided molecular-level explanations for the observed MT2 receptor selectivity. arkat-usa.org

Table 3: Key Features of Pharmacophore Models Involving this compound

Model TypeKey FeatureImplication for Ligand InteractionReference
Nonselective MT Agonist PharmacophoreEnergetically favored (2S,4S)-cis conformation of 8-methoxy-4-P-PDOTDefines requirements for agonist activity nih.govacs.org
MT2-Selective Antagonist Superposition ModelShared arrangement of pharmacophoric elements with MT1/MT2 agonistsSuggests common structural basis for binding nih.govacs.org
MT2 Selectivity DeterminantOut-of-plane substituent on aromatic indole ringCorrelates with low MT1 affinity arkat-usa.org

Advanced Research Applications and Methodologies Utilizing 4 P Pdot

4-P-PDOT as a Chemical Biology Tool

As a selective antagonist, this compound allows researchers to inhibit or probe the functions of the MT2 receptor while leaving the MT1 receptor largely unaffected. This selectivity is fundamental to its utility as a tool in chemical biology.

The development of therapeutic agents with fewer side effects often hinges on receptor subtype selectivity. This compound serves as a benchmark compound or a molecular scaffold for the development of new, potent, and even more selective MT2 receptor ligands. Its well-characterized affinity and antagonist activity provide a reference against which new chemical entities can be compared. Out of numerous compounds tested on murine melatonin (B1676174) receptors, this compound was identified as one of the few with significant selectivity for the MT2 subtype. nih.gov This distinction establishes its importance as a foundational tool for structure-activity relationship (SAR) studies aimed at designing novel molecules with potential therapeutic applications in conditions where MT2 receptor modulation is desired, such as sleep disorders, circadian rhythm disruption, and certain neurological conditions.

In Vitro and In Vivo Research Models

This compound has been extensively applied across a range of experimental models, from isolated cells to complex animal systems, to clarify the mechanisms of melatonin action.

Cell culture models provide a controlled environment to study specific molecular pathways. The use of Chinese Hamster Ovary (CHO) cells stably transfected to express either the human MT1 (CHO-mt1) or MT2 (CHO-MT2) receptor is a classic example of this approach. In these systems, this compound exhibits distinct behaviors:

In CHO-mt1 cells , it shows no effect on cyclic AMP (cAMP) levels, acting as a true antagonist at this subtype. medchemexpress.com

In CHO-MT2 cells , it paradoxically acts as an agonist, inhibiting forskolin-stimulated cAMP production, demonstrating the complexity of its pharmacological profile depending on the cellular context. medchemexpress.com

In bovine granulosa cells , this compound has been used to investigate melatonin's role in follicular development and apoptosis. Studies have shown that this compound can block the anti-apoptotic effects of low, physiological concentrations of melatonin, confirming that these effects are mediated through melatonin receptors. nih.govfao.org It also reverses melatonin's influence on hormone secretion and the expression of genes related to hormone synthesis, further implicating the MT2 receptor in ovarian function. peerj.compeerj.com

In human colon adenocarcinoma HT-29 cells and human cervical cancer HeLa cells, this compound was reported to have a negligible effect on cell viability induced by melatonin, suggesting a different or less prominent role for the MT2 receptor in these specific cell lines under the studied conditions. medchemexpress.com

Interactive Data Table: Functional Effects of this compound in Cell Culture Systems
Cell LineReceptor(s) ExpressedKey Research FindingOutcome of this compound Application
CHO-mt1 MT1cAMP signalingNo effect on cAMP levels, confirming antagonist action at MT1. medchemexpress.com
CHO-MT2 MT2cAMP signalingActs as an agonist, inhibiting cAMP production. medchemexpress.com
Bovine Granulosa Cells MT1/MT2Apoptosis, cell cycle, hormone synthesisBlocks the anti-apoptotic and gene expression effects of low-dose melatonin. nih.govfao.orgpeerj.compeerj.com
HT-29 Cells EndogenousMelatonin-induced cell viabilityProduced a negligible effect. medchemexpress.com
HeLa Cells EndogenousMelatonin-induced cell viabilityProduced a negligible effect. medchemexpress.com

Rats: In rat models, this compound has been instrumental in studying the central nervous system. For instance, it was used to demonstrate that the MT2 receptor mediates the phase-shifting effects of melatonin on the circadian clock within the SCN. illinois.edunih.gov In studies of the locus coeruleus, this compound did not block the effects of an MT1-selective agonist, helping to confirm that the observed effects on neuronal firing were indeed MT1-mediated. jneurosci.org

Mice: Research in mice has utilized this compound to confirm the role of MT2 receptors in various physiological processes. In models of spinal cord injury, the neuroprotective effects of melatonin were partially reversed by this compound, indicating that melatonin's benefits are mediated, at least in part, through the MT2 receptor and its downstream signaling pathways like Nrf2/Keap1. nih.gov Similarly, in klotho mutant mice, a model for aging, this compound was shown to counteract melatonin's antioxidant and memory-enhancing effects. medchemexpress.com It has also been used to study the role of melatonin receptors in retinal function. nih.govnih.gov

Chick Embryos: In developmental biology, this compound has been applied to chick embryo models to explore the role of melatonin in morphogenesis. Studies have shown that this compound can induce developmental abnormalities, such as affecting the normal formation of the heart, suggesting that MT2 receptor signaling is crucial for proper embryonic development. researchgate.net

Isolated tissue preparations allow for the study of receptor function in an intact, multicellular system while avoiding the complexities of a whole-animal model.

Hypothalamo-Neurohypophysial System: In isolated rat hypothalamo-neurohypophysial explants, this compound was used to investigate the regulation of vasopressin (AVP) release. The study found that this compound did not block the inhibitory effect of physiological concentrations of melatonin on AVP secretion, suggesting this particular response is not mediated by the MT2 receptor and is likely an MT1-driven process. nih.govresearchgate.netjpp.krakow.pl

Porcine Isolated Coronary Arteries: Research on isolated porcine coronary arteries demonstrated that MT2 receptors mediate the inhibitory effects of melatonin on nitric oxide-induced relaxation, pointing to a role for this receptor subtype in vascular tone regulation.

Rodent SCN Slices: As a cornerstone of circadian rhythm research, brain slices containing the SCN from rats have been used extensively with this compound. nih.govfrontiersin.orgresearchgate.net These experiments have definitively shown that this compound competitively antagonizes melatonin-mediated phase advances of the circadian rhythm of neuronal firing, confirming the MT2 receptor as the key mediator of this effect. illinois.edunih.govillinois.edu

Interactive Data Table: Research Findings with this compound in Isolated Tissues
Tissue PreparationAnimal ModelKey Research QuestionFinding with this compound
Hypothalamo-Neurohypophysial System RatWhich receptor mediates melatonin's inhibition of vasopressin release?Did not eliminate the inhibitory effect of melatonin, suggesting an MT1-mediated pathway. nih.govjpp.krakow.pl
Isolated Coronary Arteries PigWhich receptor mediates melatonin's effect on vascular relaxation?Blocked melatonin's inhibition of nitric oxide-induced relaxation, implicating the MT2 receptor.
Suprachiasmatic Nucleus (SCN) Slices RatWhich receptor mediates melatonin's phase-shifting of the circadian clock?Competitively blocked melatonin-induced phase advances, confirming the role of the MT2 receptor. illinois.edunih.gov

Broader Implications and Translational Research of 4 P Pdot

Potential Therapeutic Development

The understanding gained from studies utilizing 4-P-PDOT has significant implications for potential therapeutic development, particularly in conditions where melatonin (B1676174) signaling is dysregulated. Its ability to selectively inhibit MT2 receptors suggests novel treatment strategies by leveraging this specific pathway.

Applications in Drug Development

This compound is extensively used in cellular, explant, and animal models to elucidate the role of MT2 in melatonin-mediated signaling. bertin-bioreagent.com Research findings indicate its utility in understanding and potentially addressing various health conditions:

Ovarian Function and Fertility : this compound has been shown to antagonize melatonin's effects on steroidogenesis, including progesterone (B1679170) and estradiol (B170435) secretion, in bovine granulosa cells by selectively blocking MT2 receptors. This modulation of melatonin's effects on ovarian function suggests potential implications for fertility treatments.

Neuroprotection : In neuroprotective studies, this compound has demonstrated the ability to block the inhibitory effects of melatonin on calcium influx in retinotectal axons. This indicates its role in modulating calcium levels during neuronal signaling, which is crucial for understanding neuroprotective mechanisms against excitotoxicity. Furthermore, in models of spinal cord injury (SCI), blocking MT2 with this compound partially reversed the neuroprotective effects of melatonin, suggesting that the activation of the MT2/Nrf2/Keap1 signaling pathway contributes to melatonin's neuroprotective properties in SCI. spandidos-publications.com

Pain Management : Studies have revealed that this compound can block the antinociceptive effects of melatonin and novel melatonin receptor agonists in mouse models of abdominal pain. wjgnet.comnih.gov This suggests a crucial role for central MT2 receptors, and potentially peripheral opioid receptors, in pain modulation. wjgnet.comnih.gov

Circadian Rhythm Regulation : this compound has been instrumental in isolating and distinguishing the functional role of MT2 from MT1 receptor subtypes in regulating circadian rhythms. mdpi.comnih.gov For example, it has been shown to block melatonin-mediated phase advances in circadian rhythms in mice and rats. mdpi.com

Stroke and Cognitive Impairment : As an MT antagonist, this compound has been observed to abolish the neuroprotective effects of ramelteon, a melatonin receptor agonist, in stroke models, thereby highlighting the therapeutic importance of the MT receptor in such contexts. mdpi.com

Development of Novel Opioid Receptor Ligands

While this compound itself is a melatonin receptor antagonist, its application in research has indirectly contributed to the broader field of novel ligand development, including those for opioid receptors. Research indicates that the antinociceptive effects of melatonin and certain melatonergic agonists involve an interplay with opioid receptors. wjgnet.comnih.gov For instance, the antinociceptive effects of melatonin and novel agonists were blocked by both the MT2 receptor antagonist this compound and the opioid receptor antagonist naloxone, suggesting a crucial role of central MT2 and opioid receptors, as well as peripheral opioid receptors. wjgnet.comnih.gov This highlights this compound's utility as a pharmacological tool in studies exploring the complex interactions between melatonin and opioid systems for pain management, an active area of research driven by the need for effective pain treatments with reduced risks. wjgnet.comontosight.ai

Regulatory Considerations and Research Standards

The use of chemical compounds like this compound in scientific investigations is subject to specific regulatory considerations and research standards to ensure responsible and ethical conduct.

Research Use Only Designations

This compound is typically designated as a "Research Use Only" (RUO) compound. tocris.commedkoo.comscbt.comgenecards.orgabcam.com This designation signifies that the compound is intended solely for in vitro or in vivo laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or other clinical applications. medkoo.comscbt.comgenecards.orgabcam.com Manufacturers and suppliers explicitly state this limitation, emphasizing that RUO products are not for use in diagnostic procedures or for direct administration to humans. medkoo.comscbt.comgenecards.orgabcam.com This classification ensures that the use of this compound is confined to controlled research environments, where its properties and potential biological activities can be thoroughly investigated under strict scientific protocols. bertin-bioreagent.com Adherence to these designations is crucial for maintaining research integrity and complying with regulatory frameworks governing the development and use of experimental compounds. hhs.govresearchgate.netfda.gov

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis of 4-P-Pdot, and how can researchers validate them experimentally?

  • Methodological Answer :

  • Use the PICOT framework to structure experiments:
  • P (Population): Precursor materials (e.g., monomer ratios, solvent purity).
  • I (Intervention): Synthesis parameters (temperature, reaction time, stirring rate).
  • C (Comparison): Alternative protocols (e.g., sol-gel vs. hydrothermal methods).
  • O (Outcome): Yield, particle size uniformity, colloidal stability.
  • T (Time): Reaction duration and post-synthesis aging effects.
  • Validate reproducibility via triplicate experiments with statistical analysis (e.g., ANOVA) to assess variance in outcomes .
  • Characterize using TEM for morphology and DLS for size distribution .

Q. How do researchers systematically characterize the optical properties of this compound to ensure data reliability?

  • Methodological Answer :

  • Employ a multi-technique approach:
  • UV-Vis spectroscopy : Measure absorption maxima and bandgap.
  • Photoluminescence (PL) spectroscopy : Quantify quantum yield using integrating spheres.
  • Time-resolved PL : Assess exciton recombination dynamics.
  • Control environmental variables (e.g., ambient light, temperature) to minimize experimental noise .
  • Cross-validate data with independent techniques (e.g., compare PL results with electrochemical measurements) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodological Answer :

  • Conduct a systematic review to identify confounding variables (e.g., solvent polarity, surface functionalization).
  • Use meta-analysis to aggregate data, applying subgroup analysis to isolate factors like synthesis method or measurement techniques .
  • Design controlled experiments to test hypotheses (e.g., fix one variable while varying others) and apply multivariate regression to quantify contributions .

Q. How can researchers optimize this compound’s stability under physiological conditions for biomedical applications?

  • Methodological Answer :

  • Apply factorial design of experiments (DoE) :
  • Vary parameters: pH, ionic strength, serum protein concentration.
  • Measure degradation kinetics via dynamic light scattering (DLS) and fluorescence quenching .
  • Use accelerated stability testing (e.g., elevated temperatures) to model long-term behavior, applying Arrhenius equations to extrapolate results .
  • Validate biocompatibility using in vitro cell viability assays alongside control nanoparticles .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Implement non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values.
  • Account for batch-to-batch variability using mixed-effects models.
  • Perform sensitivity analysis to identify outliers or confounding factors (e.g., endotoxin contamination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-P-Pdot
Reactant of Route 2
Reactant of Route 2
4-P-Pdot

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.